molecular formula C22H25N3O6 B3261792 Z-Gly-Phe-Ala-OH CAS No. 3480-80-6

Z-Gly-Phe-Ala-OH

Cat. No.: B3261792
CAS No.: 3480-80-6
M. Wt: 427.4 g/mol
InChI Key: MNDQKYQXVAVFSW-YJBOKZPZSA-N
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Scientific Research Applications

Z-Gly-Phe-Ala-OH has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “Z-Gly-Phe-Ala-OH” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions for “Z-Gly-Phe-Ala-OH” and similar peptides could involve their use in biomedical applications. For example, peptides are attracting much attention as bio-derived functional substances, and the requirement for peptides is expanding in all fields including the pharmaceutical and biomaterials industry . Furthermore, environmentally conscious methods of peptide synthesis are being developed, focusing on organic solvent-free synthetic methods using water, an environmentally friendly solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Phe-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Gly-Phe-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of tyrosine derivatives .

Mechanism of Action

The mechanism of action of Z-Gly-Phe-Ala-OH involves its ability to self-assemble into nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable structures that can interact with biological molecules and systems .

Comparison with Similar Compounds

Uniqueness: Z-Gly-Phe-Ala-OH is unique due to its specific sequence of amino acids, which allows for distinct self-assembly properties and interactions with biological systems. Its ability to form stable nanostructures makes it particularly valuable in nanotechnology and biomedical applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-15(21(28)29)24-20(27)18(12-16-8-4-2-5-9-16)25-19(26)13-23-22(30)31-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,30)(H,24,27)(H,25,26)(H,28,29)/t15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDQKYQXVAVFSW-YJBOKZPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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